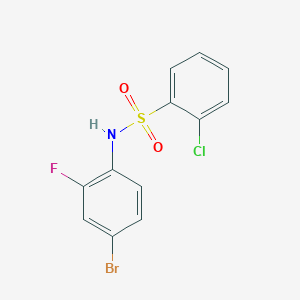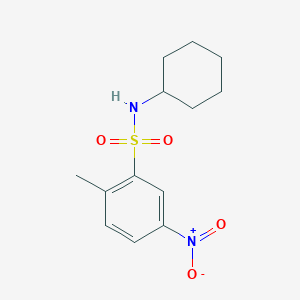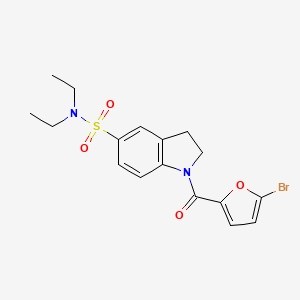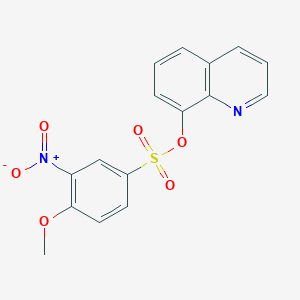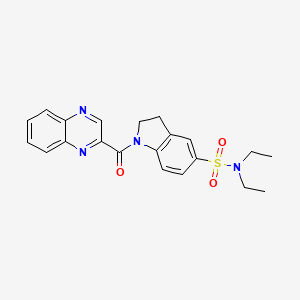
N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide, also known as QD-1, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its biological activity as a potential therapeutic agent.
作用機序
The mechanism of action of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is related to its activity as a 5-HT7 receptor antagonist. By blocking the activity of this receptor, N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide may modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide may also affect the activity of ion channels in neurons, which could have further effects on neuronal signaling.
Biochemical and physiological effects:
The biochemical and physiological effects of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide have been studied in several experimental models. In animal studies, N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to affect behavior and cognition, including anxiety-like behavior and learning and memory. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been shown to modulate the activity of ion channels in neurons, which could have effects on neuronal signaling and synaptic plasticity.
実験室実験の利点と制限
One advantage of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is its selectivity as a 5-HT7 receptor antagonist, which could allow for more precise modulation of neuronal activity. However, one limitation of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is its potential for off-target effects, particularly on other serotonin receptors. Additionally, the effects of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide may vary depending on the experimental model used, and further studies are needed to fully understand its potential applications in scientific research.
将来の方向性
There are several potential future directions for research on N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could also be studied further for its effects on ion channels and synaptic plasticity, which could have implications for the development of new treatments for neurological disorders. Additionally, further studies could investigate the potential for N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide to modulate other serotonin receptors and its potential for off-target effects.
合成法
The synthesis of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide involves several steps, including the reaction of quinoxaline-2-carboxylic acid with diethylamine to form the corresponding amide. This is followed by the addition of 2-aminoindane and sulfonyl chloride to yield the final product. The synthesis of N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been described in detail in several scientific publications.
科学的研究の応用
N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been studied for its potential to modulate the activity of ion channels in neurons.
特性
IUPAC Name |
N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-24(4-2)29(27,28)16-9-10-20-15(13-16)11-12-25(20)21(26)19-14-22-17-7-5-6-8-18(17)23-19/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGYCRXFZLNHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-(quinoxaline-2-carbonyl)-2,3-dihydroindole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)


![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

